molecular formula C6H6N2S B129202 2-Amino-5-methylthiophene-3-carbonitrile CAS No. 138564-58-6

2-Amino-5-methylthiophene-3-carbonitrile

Cat. No. B129202
M. Wt: 138.19 g/mol
InChI Key: YGXADLPRHBRTPG-UHFFFAOYSA-N
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Description

“2-Amino-5-methylthiophene-3-carbonitrile” is a chemical compound with the molecular formula C6H6N2S . It has a molecular weight of 138.19 and is typically stored in a dark place under an inert atmosphere at temperatures between 2-8°C . It is a solid substance .


Molecular Structure Analysis

The InChI code for “2-Amino-5-methylthiophene-3-carbonitrile” is 1S/C6H6N2S/c1-4-2-5(3-7)6(8)9-4/h2H,8H2,1H3 . This indicates the presence of 6 carbon atoms, 6 hydrogen atoms, 2 nitrogen atoms, and 1 sulfur atom in the molecule .


Physical And Chemical Properties Analysis

“2-Amino-5-methylthiophene-3-carbonitrile” has a density of 1.3±0.1 g/cm³, a boiling point of 318.5±42.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.7 mmHg at 25°C . Its enthalpy of vaporization is 56.0±3.0 kJ/mol, and it has a flash point of 146.4±27.9 °C . The compound has a molar refractivity of 37.7±0.4 cm³ .

Scientific Research Applications

  • Antitumor Applications : 2-Amino-5-methylthiophene-3-carbonitrile derivatives have shown potential as antitumor agents. For instance, compounds synthesized using the Gewald methodology were found to inhibit the growth of human tumor cell lines, including hepatocellular carcinoma and mammary gland breast cancer (Khalifa & Algothami, 2020).

  • Corrosion Inhibition : Certain derivatives of 2-Amino-5-methylthiophene-3-carbonitrile, such as 5-(Phenylthio)-3H-pyrrole-4-carbonitriles, have been studied for their corrosion inhibition properties on mild steel in acidic environments. These compounds were found effective in inhibiting corrosion, primarily acting as anodic type inhibitors (Verma et al., 2015).

  • Photophysical Properties and Metal Sensors : The reactivity of the 2-aminothiophene-3-carbonitrile functionality is utilized in the synthesis of various compounds with potential applications as metal sensors. Studies on these compounds revealed promising photophysical properties (Abaee et al., 2017).

  • Mass Spectrometry and Decomposition Studies : Research on the decomposition of 4-alkoxy-5-amino-3-methylthiophene-2-carbonitriles under electronic and chemical ionization has been conducted, contributing to the understanding of fragmentation routes of these molecules in mass spectrometry (Klyba et al., 2018).

  • Azo Dye Synthesis : 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile and its derivatives have been used in the synthesis of azo dyes. These dyes exhibit good coloration and fastness properties on polyester, highlighting their potential in textile applications (Sabnis & Rangnekar, 1989).

  • Fluorescent Molecular Sensors : Derivatives of 2-amino-4,6-diphenyl-pyridine-3-carbonitrile have been studied as fluorescent molecular sensors for monitoring photopolymerization processes. They demonstrate higher sensitivity than some commercially available probes and can accelerate certain photopolymerization processes (Ortyl et al., 2019).

  • Amino Acid Monitoring : Poly(3-methylthiophene)-coated carbon fiber microelectrodes have been developed for continuous monitoring of amino acids and related compounds. This technology offers practical advantages and is effective for detecting various amino acids and small peptides (Agüí et al., 1999).

Safety And Hazards

The compound has been classified with the hazard statements H302, H312, H315, H319, H332, and H335 . This indicates that it may be harmful if swallowed, in contact with skin, or if inhaled. It may cause skin and eye irritation and may cause respiratory irritation .

properties

IUPAC Name

2-amino-5-methylthiophene-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2S/c1-4-2-5(3-7)6(8)9-4/h2H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGXADLPRHBRTPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(S1)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40351023
Record name 2-Amino-5-methyl-3-thiophenecarbonitrile
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Molecular Weight

138.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-5-methyl-3-thiophenecarbonitrile

CAS RN

138564-58-6
Record name 2-Amino-5-methyl-3-thiophenecarbonitrile
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Record name 2-Amino-5-methyl-3-thiophenecarbonitrile
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Record name 2-Amino-5-methyl-3-thiophenecarbonitrile
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Record name 2-Amino-5-methylthiophene-3-carbonitrile
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Record name 2-Amino-3-cyano-5-methylthiophene
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